[1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
[1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound with a unique structure that combines pyrazolo[3,4-b]pyridine and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the piperazine moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, [1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, [1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE
- [1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE
Uniqueness
The uniqueness of [1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE lies in its specific combination of functional groups and structural features. This allows it to exhibit distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C26H29N5O2 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
[1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H29N5O2/c1-4-31-25-24(19(3)28-31)22(16-23(27-25)20-9-7-18(2)8-10-20)26(32)30-13-11-29(12-14-30)17-21-6-5-15-33-21/h5-10,15-16H,4,11-14,17H2,1-3H3 |
InChI Key |
QYXBJHQWAMVLMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)N4CCN(CC4)CC5=CC=CO5 |
Origin of Product |
United States |
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